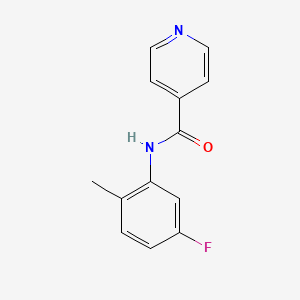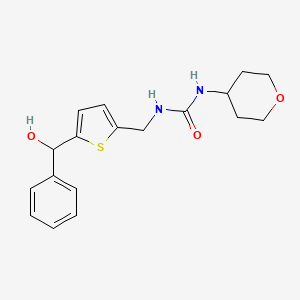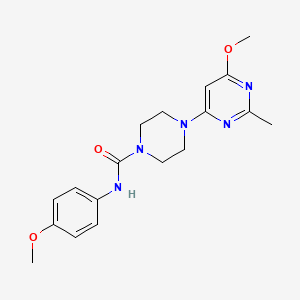
7-(4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl)-3-propyl-2-sulfanylidene-1H-quinazolin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl)-3-propyl-2-sulfanylidene-1H-quinazolin-4-one is a useful research compound. Its molecular formula is C23H23N3O2S and its molecular weight is 405.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
Synthetic Pathways and Derivatives : Quinazoline derivatives are synthesized through various chemical reactions, yielding compounds with potential biological activities. For instance, the synthesis of thieno[2,3-b]pyridines, pyrimidino[4',5':4,5]thieno[2,3-b]pyridine, quinazoline, and carbamate derivatives has been explored, showing the versatility of quinazoline as a core structure for chemical modifications (Abdelriheem, Ahmad, & Abdelhamid, 2015).
Pharmacological Properties : Sulfonamides and other quinazoline hybrids exhibit a broad spectrum of pharmacological activities, including antibacterial, anti-carbonic anhydrase, anti-obesity, and antitumor effects. This highlights the quinazoline scaffold's potential for developing new therapeutic agents (Ghomashi, Ghomashi, Aghaei, & Massah, 2022).
Applications in Drug Development
Anticancer Activities : Research on quinazoline derivatives, such as 2,3,7-trisubstituted quinazoline derivatives, has shown promising results in anticancer activity. The synthesis methodology and the optimization process have led to compounds with significant activity against specific cancer cell lines, underlining the potential of quinazoline derivatives in cancer therapy (Noolvi & Patel, 2013).
Optoelectronic Materials : Quinazoline derivatives have found applications beyond pharmacology, including in the development of optoelectronic materials. The incorporation of quinazoline and pyrimidine rings into π-extended conjugated systems has been valuable for creating novel materials for organic light-emitting diodes (OLEDs) and other electronic devices, demonstrating the chemical versatility and applicability of quinazoline derivatives in various technological domains (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '7-(4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl)-3-propyl-2-sulfanylidene-1H-quinazolin-4-one' involves the condensation of 4-phenyl-3,6-dihydro-2H-pyridine-1-carboxylic acid with propyl isothiocyanate to form the corresponding thiourea. This thiourea is then reacted with 2-chloro-3-formylquinazolin-4(3H)-one to yield the desired compound.", "Starting Materials": [ "4-phenyl-3,6-dihydro-2H-pyridine-1-carboxylic acid", "propyl isothiocyanate", "2-chloro-3-formylquinazolin-4(3H)-one" ], "Reaction": [ "Step 1: Condensation of 4-phenyl-3,6-dihydro-2H-pyridine-1-carboxylic acid with propyl isothiocyanate in the presence of a base such as triethylamine or sodium hydroxide to form the corresponding thiourea.", "Step 2: Reaction of the thiourea with 2-chloro-3-formylquinazolin-4(3H)-one in the presence of a base such as potassium carbonate or sodium hydride to yield the desired compound.", "Step 3: Purification of the product by column chromatography or recrystallization." ] } | |
Número CAS |
403728-09-6 |
Fórmula molecular |
C23H23N3O2S |
Peso molecular |
405.52 |
Nombre IUPAC |
7-(4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl)-3-propyl-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C23H23N3O2S/c1-2-12-26-22(28)19-9-8-18(15-20(19)24-23(26)29)21(27)25-13-10-17(11-14-25)16-6-4-3-5-7-16/h3-10,15H,2,11-14H2,1H3,(H,24,29) |
Clave InChI |
FTKXVRWNVCGELS-UHFFFAOYSA-N |
SMILES |
CCCN1C(=O)C2=C(C=C(C=C2)C(=O)N3CCC(=CC3)C4=CC=CC=C4)NC1=S |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N,N-diethyl-2-[3-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]sulfonylindol-1-yl]acetamide](/img/structure/B2958539.png)
![2-(methylsulfanyl)-4,6-bis[(E)-2-phenylethenyl]nicotinonitrile](/img/structure/B2958541.png)


![2-[1-(Thiophene-2-carbonyl)piperidin-4-yl]-1,3-benzothiazole](/img/structure/B2958546.png)
![3-[4-(Dimethylamino)phenyl]bicyclo[1.1.1]pentan-1-amine](/img/structure/B2958547.png)

![3-prop-2-enyl-2-sulfanylidene-1H-[1]benzofuro[3,2-d]pyrimidin-4-one](/img/structure/B2958549.png)
![7-[4-(Morpholinosulfonyl)phenoxy]-2,4-bis(trifluoromethyl)[1,8]naphthyridine](/img/structure/B2958551.png)
![5-((4-Benzylpiperidin-1-yl)(3,4,5-trimethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2958552.png)

![9-cyclohexyl-1-methyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2958557.png)

![6-ethyl-3-(3-methoxypropyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2958559.png)